
Escin IIa
Descripción general
Descripción
Escin IIa is a natural product found in Aesculus hippocastanum . It is a part of a saponin mixture known as “Aescin” which is widely used for the treatment of peripheral vascular disorders .
Synthesis Analysis
Escin IIa is obtained from the seeds of Aesculus hippocastanum, commonly known as the horse chestnut . The mixture of saponins, including Escin IIa, has been reported to show anti-inflammatory activity .Molecular Structure Analysis
The molecular formula of Escin IIa is C54H84O23 . The IUPAC name and InChI details can be found in the PubChem database . The 2D and 3D structures can also be viewed on the same database .Aplicaciones Científicas De Investigación
Anticancer Applications
- Antitumor Activity in Hepatocellular Carcinoma : Escin exhibits antitumor effects in hepatocellular carcinoma, both in vitro and in vivo, by inducing cell cycle arrest and caspase-independent cell death (Zhou et al., 2009).
- Inhibition of Various Cancer Cell Models : It has shown potential against lung adenocarcinoma, leukemia, and attenuates tumor growth and metastases in various models, supporting its role as an adjunct or alternative anti-cancer therapy (Cheong et al., 2018).
- Induction of Apoptosis in Bladder Cancer Cells : Escin induces apoptosis in bladder cancer cells through the Fas death receptor and mitochondrial pathways (Cheng et al., 2018).
- Apoptosis in Acute Leukemia Jurkat T Cells : Escin sodium, specifically, has shown efficacy in inducing apoptosis in human acute leukemia Jurkat T cells (Zhang et al., 2011).
Anti-inflammatory Applications
- Effects on Cutaneous Inflammation : External use of escin shows significant anti-inflammatory effects on acute and chronic inflammation in animal models, related to down-regulation of inflammatory mediators (Zhao et al., 2018).
- Impact on the Immune System in Mice : Escin demonstrates potent anti-inflammatory properties with long-lasting effects without any immunosuppressive effects, indicating its potential as a robust anti-inflammatory drug (Wang et al., 2009).
- Synergistic Effects with Glucocorticoids : Escin exhibits synergistic anti-inflammatory effects when combined with glucocorticoids, enhancing their therapeutic effect (Xin et al., 2011).
Other Applications
- Protective Effects on Retinal Pigment Epithelium Cells : Escin protects retinal pigment epithelium cells from oxidative stress through AKT-Nrf2 signaling, suggesting its potential for ocular health (Wang et al., 2015).
- Enhancement of Antioxidant Defense System : Escin increases the antioxidative defense system of the body and prevents lipid peroxidation in mice, indicating its potential for managing oxidative stress (Küçükkurt et al., 2010).
Mecanismo De Acción
Target of Action
Escin IIa, a plant-derived triterpenoid saponin, primarily targets endothelial cells . It has been shown to interact with LOXL2, a lysyl oxidase-like protein, and down-regulate its expression . LOXL2 plays a crucial role in the epithelial-mesenchymal transition, a process that is often associated with cancer metastasis .
Mode of Action
Escin IIa interacts with its targets and induces several changes. It has been shown to induce endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions . It also induces the release of prostaglandin F 2α . Furthermore, it suppresses the metastasis of triple-negative breast cancer by inhibiting epithelial-mesenchymal transition via down-regulating LOXL2 expression .
Biochemical Pathways
Escin IIa affects several biochemical pathways. It has been shown to modulate eicosanoids and nuclear factor-kappa B (NF-kB) pathways, which are involved in inflammation and cell proliferation . It also induces the expression of p21 and decreases the expression of cyclin D1 and anti-apoptotic members of the Bcl-2 family of proteins .
Pharmacokinetics
The pharmacokinetics and bioavailability of escin, including Escin IIa, have been extensively studied . The bioavailability of escin is closely related to its structure, absorption in the body, passage through barriers, and metabolism .
Result of Action
The action of Escin IIa results in several molecular and cellular effects. It has been shown to significantly affect endothelial cell structure and function by disrupting the actin cytoskeleton and decreasing the expression of TNF-α—induced effector proteins . These changes result in diminished responses to TNF-α stimulation, including reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction .
Safety and Hazards
Direcciones Futuras
Escin, including Escin IIa, has shown potential in the treatment and post-treatment of various cancers . Its efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects has been demonstrated in recent studies . Future research involving Escin IIa for medical and pharmaceutical applications as well as for basic research is anticipated .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84O23/c1-10-23(2)45(69)77-42-43(71-24(3)58)54(22-57)26(17-49(42,4)5)25-11-12-30-50(6)15-14-32(51(7,21-56)29(50)13-16-52(30,8)53(25,9)18-31(54)60)73-48-40(75-46-36(64)33(61)27(59)20-70-46)38(66)39(41(76-48)44(67)68)74-47-37(65)35(63)34(62)28(19-55)72-47/h10-11,26-43,46-48,55-57,59-66H,12-22H2,1-9H3,(H,67,68)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43-,46-,47-,48+,50-,51+,52+,53+,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLNRQWNTKNRGQ-XRANQTOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Escin IIA | |
CAS RN |
158732-55-9 | |
| Record name | Escin IIA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158732559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ESCIN IIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XHO27XQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the biological activities of Escin IIa?
A1: Escin IIa, a triterpene oligoglycoside found in Aesculus hippocastanum L. seeds, demonstrates several biological activities, including:
- Inhibition of ethanol absorption: Studies in rats show that Escin IIa can significantly reduce ethanol absorption, suggesting its potential use in managing alcohol intake or related conditions. []
- Hypoglycemic activity: Escin IIa exhibits promising hypoglycemic effects, as evidenced by its ability to lower blood glucose levels in oral glucose tolerance tests in rats. This finding suggests potential applications in managing hyperglycemia and related metabolic disorders. []
- Anti-inflammatory effects: Although the exact mechanism remains unclear, research suggests that Escin, and potentially its component Escin IIa, may influence the expression of proteins in human umbilical vein endothelial cells (HUVEC) under inflammatory conditions induced by tumor necrosis factor (TNF). This points towards a potential role of Escin IIa in modulating inflammatory responses. []
Q2: How does the structure of Escin IIa compare to other Escin compounds and how does this affect its activity?
A2: Escin IIa, alongside Escin Ia, Ib, and IIb, comprises around 70% of the Escin mixture extracted from horse chestnut seeds. [] While the provided research doesn't delve into the specific structural differences between these compounds, it highlights that desacylescins-I and II, likely derivatives lacking specific acyl groups, do not exhibit inhibitory effects on ethanol absorption or hypoglycemic activity. [] This suggests that the presence and type of acyl groups in Escin molecules, which may differ between Escin IIa and other Escin compounds, could be crucial for their biological activity. Further research is needed to fully elucidate the structure-activity relationship of Escin IIa and its derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



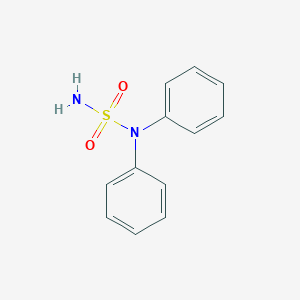
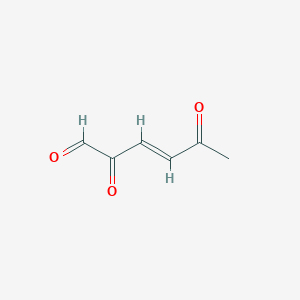
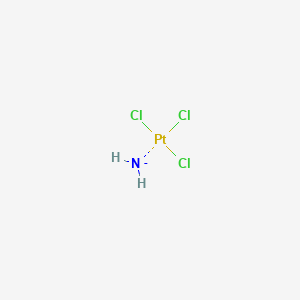

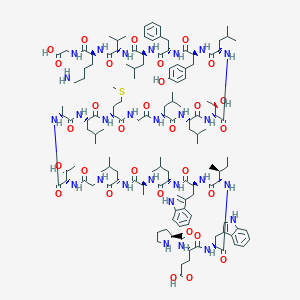
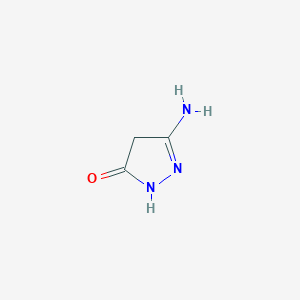
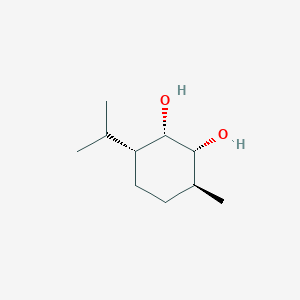
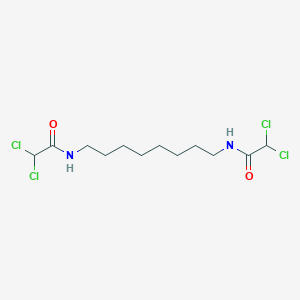


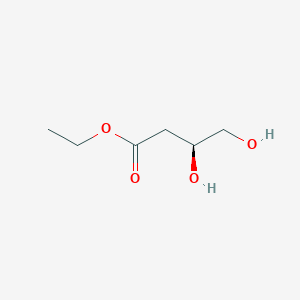

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)